molecular formula C20H15NO B12591046 N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide CAS No. 645405-51-2

N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide

Cat. No.: B12591046
CAS No.: 645405-51-2
M. Wt: 285.3 g/mol
InChI Key: YEUCWBUUVHVTPM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide typically involves the condensation of naphthalen-1-yl and phenyl groups with a prop-2-enamide moiety. One common method involves the reaction of naphthalen-1-ylamine with benzaldehyde under basic conditions to form the corresponding Schiff base, which is then reacted with acryloyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the condensation and subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yl and phenyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalen-1-yl and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthylamines.

Scientific Research Applications

N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of transcription factors like NF-κB, which plays a role in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

645405-51-2

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

N-[naphthalen-1-yl(phenyl)methylidene]prop-2-enamide

InChI

InChI=1S/C20H15NO/c1-2-19(22)21-20(16-10-4-3-5-11-16)18-14-8-12-15-9-6-7-13-17(15)18/h2-14H,1H2

InChI Key

YEUCWBUUVHVTPM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N=C(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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